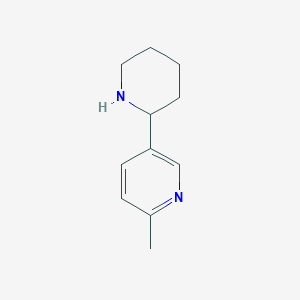

2-Methyl-5-(piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-5-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h5-6,8,11-12H,2-4,7H2,1H3 |

InChI Key |

VYGTYEJVJKDUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Piperidin 2 Yl Pyridine and Its Derivatives

Retrosynthetic Analysis of 2-Methyl-5-(piperidin-2-yl)pyridine

A retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis for its synthesis. The most logical disconnection is at the C-C bond linking the pyridine (B92270) and piperidine (B6355638) rings. This suggests a coupling reaction between a suitably functionalized pyridine and a piperidine precursor. Alternatively, the piperidine ring itself can be disconnected, leading to a strategy that involves the cyclization of an acyclic precursor already attached to the 2-methylpyridine (B31789) moiety. Another approach involves the dearomatization and subsequent functionalization of the pyridine ring. advancechemjournal.com These disconnections give rise to the primary synthetic strategies discussed in the following sections.

Classical Synthetic Routes to the this compound Core

Classical synthetic approaches to the this compound core can be broadly categorized into three main strategies: functionalization of the pyridine ring, formation of the piperidine ring, and coupling reactions to link the two heterocyclic systems.

Approaches Involving Pyridine Ring Functionalization

One common strategy involves the initial synthesis of a substituted pyridine ring, followed by modifications to introduce the piperidine moiety. This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.com For instance, 2-methylpyridine can be synthesized and subsequently functionalized at the 5-position.

A notable method for functionalizing pyridines is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution reactions that would otherwise be difficult to achieve with the parent pyridine. matanginicollege.ac.in After the desired substituent is introduced, the N-oxide can be readily removed by reduction. For example, nitration of pyridine N-oxide occurs at the 4-position, and subsequent reduction yields 4-nitropyridine. matanginicollege.ac.in Similarly, Grignard reagents can add to pyridine N-oxides to introduce alkyl or aryl groups at the 2-position. organic-chemistry.org

Another approach involves the direct C-H functionalization of the pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, methods have been developed for this purpose. organic-chemistry.org

| Reaction | Reagents | Key Features |

| Hantzsch Pyridine Synthesis | β-dicarbonyl compound, aldehyde, ammonia | Forms the pyridine ring from acyclic precursors. mdpi.com |

| Pyridine N-oxide Functionalization | Peracids (for N-oxide formation), electrophiles/nucleophiles | Activates the pyridine ring for substitution. matanginicollege.ac.in |

| Grignard Addition to N-oxides | Grignard reagents, Acetic anhydride/DMF | Introduces substituents at the 2-position. organic-chemistry.org |

Approaches Involving Piperidine Ring Formation

The formation of the piperidine ring is a crucial step in many synthetic routes. A prevalent method is the hydrogenation of a pre-existing pyridine ring. researchgate.netnih.gov This can be achieved using various catalysts, such as molybdenum disulfide, under high pressure and temperature. nih.gov A modified Birch reduction using sodium in ethanol (B145695) can also be employed to reduce pyridine to piperidine. nih.gov

Another strategy involves the cyclization of acyclic precursors. For example, primary amines can react with diols in the presence of a Cp*Ir complex to form cyclic amines, including piperidines. organic-chemistry.org Similarly, N-heterocyclization of amino alcohols can be achieved through a one-pot chlorination and cyclization sequence using thionyl chloride. organic-chemistry.org

Ring expansion of smaller heterocycles, such as pyrrolidines, can also lead to the formation of the piperidine ring. researchgate.net Additionally, multicomponent reactions have been developed to construct the piperidine ring with a high degree of stereoselectivity. researchgate.net

| Reaction | Starting Material | Catalyst/Reagents | Key Features |

| Pyridine Hydrogenation | Substituted Pyridine | Molybdenum disulfide, Sodium/Ethanol | Reduces the aromatic pyridine to a saturated piperidine. nih.gov |

| N-Heterocyclization | Amino alcohol | Thionyl chloride | One-pot synthesis of cyclic amines. organic-chemistry.org |

| Multicomponent Reaction | Pyridinium (B92312) ylide, aldehyde, Michael acceptor | Ammonium acetate | Diastereoselective synthesis of piperidin-2-ones. researchgate.net |

Coupling Reactions for Pyridine-Piperidine Linkage Formation

The direct coupling of a pre-formed pyridine ring with a piperidine ring is a powerful and convergent approach. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are widely used for this purpose. organic-chemistry.org For instance, a bromo-substituted 2-methylpyridine can be coupled with a piperidine-derived organometallic reagent.

A patent describes a method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine, a related structure, which involves a coupling reaction between a brominated pyrimidine (B1678525) and a protected piperidine derivative. google.com This is followed by elimination and deprotection steps to yield the final product. google.com Similarly, the synthesis of 2,2'-bipyridines often involves the coupling of a pyridyl triflate with a lithiated pyridine. orgsyn.org

Modern Synthetic Advancements for this compound Analogs

Recent advancements in synthetic chemistry have provided more efficient and selective methods for the synthesis of complex pyridine-piperidine systems.

Catalytic Strategies in the Synthesis of Substituted Pyridine-Piperidine Systems

Modern catalytic strategies have significantly improved the synthesis of substituted pyridine-piperidine systems. Rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. acs.org This method involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step. acs.org

Cobalt-based heterogeneous catalysts have been utilized for the acid-free hydrogenation of pyridine derivatives to the corresponding piperidines in water. nih.gov Furthermore, borenium-catalyzed hydrogenation of substituted pyridines offers a metal-free alternative for producing piperidines with good cis-selectivity. nih.gov

Catalyst-free methods have also emerged. For example, the synthesis of N-pyridin-2-yl carbamates can be achieved from N-hetaryl ureas and alcohols without a catalyst, proceeding through a hetaryl isocyanate intermediate. rsc.org

| Catalytic Strategy | Catalyst | Substrates | Key Features |

| Asymmetric Reductive Heck Reaction | Rhodium complex | Pyridine, Arylboronic acids | Enantioselective synthesis of 3-substituted piperidines. acs.org |

| Heterogeneous Hydrogenation | Cobalt nanoparticles | Pyridine derivatives | Acid-free hydrogenation in water. nih.gov |

| Borenium-Catalyzed Hydrogenation | Borenium ions | Substituted Pyridines | Metal-free, cis-selective reduction. nih.gov |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry dictates biological activity. The primary challenge lies in controlling the stereocenter at the C2 position of the piperidine ring. Methodologies to achieve this include asymmetric hydrogenation of a pyridine precursor using a chiral auxiliary and catalytic enantioselective reactions.

One prominent strategy involves the use of a chiral auxiliary attached to the pyridine nitrogen. This approach renders the two faces of the pyridine ring diastereotopic, allowing for stereoselective hydrogenation. For instance, pyridines substituted with a chiral oxazolidinone auxiliary can be hydrogenated with high diastereoselectivity. Subsequent traceless cleavage of the auxiliary yields the enantiomerically enriched piperidine. A general representation of this approach, which has been applied to various substituted pyridines, is the hydrogenation of 2-substituted pyridinium precursors. dicp.ac.cn For example, a 2-(oxazolidinone)-substituted pyridine can be hydrogenated over a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst. dicp.ac.cn This method has been shown to produce multiple stereocenters with excellent enantioselectivity in a single step. dicp.ac.cn

Another powerful technique is the catalytic enantioselective arylation of pyridine. In this approach, pyridine is activated by a chloroformate to form a pyridinium salt in situ. A nickel catalyst complexed with a chiral ligand, such as a phosphoramidite, then facilitates the cross-coupling with an organozinc reagent. ucla.edu This reaction yields a chiral 2-aryl-1,2-dihydropyridine, which can be subsequently reduced to the desired chiral piperidine derivative with little to no loss of enantiomeric excess. ucla.edu

Chemo-enzymatic methods also provide a viable route. These cascades can convert activated pyridines into stereo-defined piperidines using a combination of amine oxidases and ene-imine reductases. organic-chemistry.org Such biocatalytic approaches offer high stereoselectivity under mild reaction conditions.

While specific literature detailing the asymmetric synthesis of (R)- or (S)-2-Methyl-5-(piperidin-2-yl)pyridine is not abundant, the commercial availability of the (R)-enantiomer (CAS 1213905-79-3) indicates that robust and scalable stereoselective syntheses have been developed. chemsrc.com These methods are likely based on the principles of asymmetric hydrogenation of a suitable 2-methyl-5-(pyridin-2-yl)pyridine precursor.

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient and atom-economical approach to synthesizing heterocyclic scaffolds like pyridine and piperidine. bohrium.com While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for substituted pyridines illustrate the potential of this strategy.

A common approach to pyridine synthesis is the Hantzsch reaction or its variations, which typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. Modern MCRs have expanded upon this foundation. For example, a two-pot, three-component procedure has been developed involving the reaction of aldehydes, α,β-unsaturated acids, and push-pull enamines, which proceeds through a catalytic aza-Wittig/Diels-Alder sequence to yield polysubstituted pyridines. nih.gov

Another versatile MCR involves four components: an aldehyde (e.g., p-formylphenyl-4-toluenesulfonate), ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov This reaction, often accelerated by microwave irradiation, can produce highly functionalized pyridones in excellent yields and short reaction times. nih.gov

The following table summarizes representative MCRs for pyridine synthesis that could be hypothetically adapted for the synthesis of the target compound's precursors.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated Acid, Enamine | Phosphine oxide catalyst, Toluene, 110 °C | Tri- and Tetrasubstituted Pyridines | nih.gov |

| One-Pot Condensation | Aryl Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Microwave irradiation, Ethanol | Substituted Pyridones | nih.gov |

| Biocatalytic MCR | Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized Candida antarctica lipase (B570770) B (CALB) | Substituted Piperidines | rsc.org |

Applying this logic, a hypothetical MCR for a precursor to this compound could involve the condensation of a protected 2-piperidinecarboxaldehyde, a methyl-containing β-dicarbonyl compound (like acetylacetone), and a suitable ammonia source.

Derivatization Strategies for Structural Modification of this compound

Structural modifications of this compound can be performed at three main sites: the pyridine ring, the piperidine ring, and the nitrogen atoms of both rings.

Modifications on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity. Direct electrophilic substitution (analogous to Friedel-Crafts reactions) is generally difficult unless activating groups are present. youtube.com However, several other strategies are effective.

Metalation and Subsequent Alkylation/Acylation: The pyridine ring can be deprotonated using a strong base like lithium diisopropylamide (LDA) or butyllithium, often directed by existing substituents. For 2-substituted pyridines, metalation typically occurs at the C6 position. For 2,5-disubstituted pyridines, the regioselectivity depends on the directing ability of the substituents. The resulting lithiated intermediate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new functional groups. youtube.comyoutube.com

Radical Reactions (Minisci Reaction): The Minisci reaction allows for the alkylation or acylation of electron-deficient heterocycles. This reaction involves the generation of a nucleophilic carbon radical, which then attacks the protonated pyridine ring. This method is particularly effective for introducing alkyl groups at the C4 and C6 positions of the pyridine ring. nih.gov

Pyridine N-Oxide Chemistry: The pyridine nitrogen can be oxidized to an N-oxide using an oxidant like m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack. For instance, acylation can occur at the C2 position of the pyridine-N-oxide. researchgate.net

Modifications on the Piperidine Ring

The saturated piperidine ring is less amenable to direct C-H functionalization compared to the aromatic pyridine ring. Modifications typically involve multi-step sequences starting from a functionalized piperidine precursor, such as a piperidinone. For example, 2,6-diphenylpiperidine-4-ones can be synthesized via a Mannich condensation, and the ketone functionality provides a handle for further derivatization. chemrevlett.com If the synthesis starts from a precursor like a piperidin-4-one, the carbonyl group can be converted into a wide range of functionalities through standard ketone chemistry.

Substitution at the Nitrogen Atoms

Both the piperidine and pyridine nitrogen atoms are sites for potential derivatization.

Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes N-alkylation and N-acylation.

N-Alkylation: This can be achieved by reacting the compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the resulting acid. researchgate.netchemicalforums.com Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly effective method.

N-Acylation: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivative.

Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or alkylated to form a pyridinium salt. Reaction with an alkyl halide will lead to the formation of a quaternary N-alkylpyridinium salt. This modification significantly alters the electronic properties and solubility of the molecule.

Yield Optimization and Scalability Considerations in this compound Production

Optimizing the yield and ensuring the scalability of the synthesis are critical for the large-scale production of this compound. The key synthetic step is typically the reduction of the corresponding pyridine precursor to a piperidine.

Yield Optimization: The efficiency of the pyridine hydrogenation is highly dependent on several parameters:

Catalyst: The choice of catalyst is paramount. Rhodium-based catalysts, such as Rh₂O₃, have shown high activity for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Palladium catalysts, particularly palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), are also widely used, especially in asymmetric hydrogenations involving chiral auxiliaries. dicp.ac.cn

Solvent: The solvent can significantly influence both the rate and selectivity of the reaction. For rhodium-catalyzed hydrogenations, trifluoroethanol (TFE) has been identified as a superior solvent. rsc.org For asymmetric hydrogenations, acetic acid is often employed. dicp.ac.cn

Pressure and Temperature: While high pressures (e.g., 100 bar) and temperatures are sometimes used, recent developments have focused on milder conditions. dicp.ac.cn For example, Rh₂O₃ can be effective at pressures as low as 5-10 bar. rsc.org Optimizing these parameters can reduce energy consumption and the need for specialized high-pressure equipment.

Purification: Crystallization is a fundamental method for purifying solid products and removing impurities, which is essential for achieving high purity on a large scale. chemrevlett.com

The table below shows a comparison of conditions for pyridine hydrogenation from different studies, highlighting key optimization parameters.

| Catalyst | Substrate Type | Solvent | Pressure (bar) | Temperature (°C) | Yield/Selectivity | Reference |

| Rh₂O₃ | Functionalized Pyridines | TFE | 5 | 40 | Good to excellent yields | rsc.org |

| Pd(OH)₂/C | Chiral Auxiliary-Substituted Pyridine | Acetic Acid | 100 | RT | 90% yield, 98% ee | dicp.ac.cn |

| Rh/KB (electrocatalytic) | Pyridine | Water | Ambient | Ambient | 98% yield | nih.govacs.org |

Scalability Considerations: Transitioning a synthesis from the laboratory to an industrial scale introduces several challenges:

Process Safety: Exothermic reactions, such as hydrogenations, require careful thermal management to prevent runaways. The use of flammable solvents and hydrogen gas necessitates robust safety protocols and specialized equipment like steel autoclaves. orgsyn.org

Cost-Effectiveness: The cost of starting materials, catalysts (especially precious metals like rhodium and palladium), and solvents is a major factor. Developing processes that use less expensive reagents or allow for catalyst recycling is crucial. Biocatalytic methods and those using immobilized catalysts are attractive in this regard, as they can allow for catalyst reuse over multiple cycles. rsc.org

Throughput: Continuous flow reactors are increasingly being used for scaling up reactions. They offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. organic-chemistry.org

Regulatory Compliance: For pharmaceutical applications, the synthesis must adhere to Good Manufacturing Practice (GMP) guidelines, which requires rigorous control over all process parameters and thorough documentation. A patent for a related compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, notes that the synthetic route is suitable for industrial production, achieving high purity and yield. patsnap.com

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Piperidin 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Methyl-5-(piperidin-2-yl)pyridine

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts influenced by the positions of the methyl and piperidinyl substituents. The proton on C6 of the pyridine ring would likely be a singlet or a narrow doublet, while the protons on C3 and C4 would exhibit doublet of doublets or more complex splitting patterns due to coupling with each other.

The protons of the piperidine (B6355638) ring would be found in the aliphatic region of the spectrum (typically δ 1.5-3.5 ppm). The proton on the carbon atom linking the two rings (C2' of the piperidine) would be a key signal, likely appearing as a multiplet due to coupling with adjacent protons on the piperidine ring. The remaining piperidine protons would present as a series of complex, overlapping multiplets. The methyl group attached to the pyridine ring would give rise to a characteristic singlet at approximately δ 2.5 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine H-3 | 7.5 - 7.8 | d |

| Pyridine H-4 | 7.2 - 7.5 | dd |

| Pyridine H-6 | 8.3 - 8.6 | s |

| Piperidine H-2' | 3.0 - 3.5 | m |

| Piperidine CH₂ | 1.5 - 2.0 | m |

| Piperidine NH | 1.5 - 2.5 | br s |

| Methyl (CH₃) | 2.4 - 2.6 | s |

Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. The predicted values are estimates and can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a unique signal would be expected for each of the 11 carbon atoms. The pyridine ring carbons would resonate in the downfield region (δ 120-160 ppm), while the piperidine and methyl carbons would appear in the upfield aliphatic region (δ 20-60 ppm).

To definitively assign each proton and carbon signal and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the signals of adjacent protons within the piperidine ring and on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC experiment would show a correlation between the methyl protons and the C2 carbon of the pyridine ring, as well as correlations between the piperidine H-2' proton and carbons C4, C5, and C6 of the pyridine ring, thus confirming the point of attachment between the two ring systems.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 148 - 152 |

| Piperidine C-2' | 55 - 60 |

| Piperidine C-3', C-4', C-5' | 25 - 35 |

| Piperidine C-6' | 45 - 50 |

| Methyl (CH₃) | 20 - 25 |

Note: The predicted values are estimates and can vary based on solvent and other experimental conditions.

Conformation-Specific NMR Studies of the Chemical Compound

The bond between the pyridine and piperidine rings allows for rotational freedom, leading to different possible spatial arrangements or conformations. Conformation-specific NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure of the molecule in solution. A NOESY experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For this compound, NOE correlations between protons on the pyridine ring (e.g., H-4 and H-6) and protons on the piperidine ring (e.g., H-2' and H-6') would indicate the preferred relative orientation of the two rings. This information is critical for understanding how the molecule might interact with biological targets.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₁₆N₂, HRMS would be used to confirm this composition by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₇N₂⁺ | 177.1386 |

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) and the analysis of the resulting fragment ions. The fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information.

In an MS/MS experiment on this compound, several characteristic fragmentation pathways could be anticipated:

Cleavage of the C-C bond between the two rings: This would be a primary fragmentation, resulting in ions corresponding to the protonated 2-methylpyridine (B31789) moiety and the piperidinyl radical, or the protonated piperidine and the 2-methylpyridine radical.

Fragmentation of the piperidine ring: The saturated piperidine ring can undergo characteristic ring-opening and cleavage reactions, leading to a series of fragment ions with specific mass losses.

Loss of the methyl group: Cleavage of the methyl group from the pyridine ring is another plausible fragmentation pathway.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together and confirmed.

Predicted Major Fragment Ions in Tandem MS of this compound

| Proposed Fragment | Predicted m/z | Plausible Neutral Loss |

| [M+H - CH₃]⁺ | 162.1151 | CH₃ radical |

| [C₆H₇N+H]⁺ (protonated 2-methylpyridine) | 94.0651 | C₅H₁₀N radical |

| [C₅H₁₀N]⁺ (piperidinyl fragment) | 84.0813 | C₆H₇N radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The analysis of the vibrational spectra of related pyridine derivatives, such as 2-amino-5-methylpyridine (B29535) and 2-hydroxy-5-methyl-3-nitropyridine, offers a robust framework for assigning the expected vibrational frequencies. researchgate.netniscpr.res.in Theoretical calculations, often employing density functional theory (DFT), are invaluable in complementing experimental data by providing calculated frequencies and visualizing the nature of the vibrational modes. researchgate.netnih.gov

Pyridine Ring Vibrations: The characteristic stretching vibrations of the aromatic C-H bonds in the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ range and are sensitive to the nature and position of substituents. niscpr.res.in Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also expected and are often observed in Raman spectra. rsc.org

Piperidine Ring Vibrations: The piperidine ring contributes characteristic C-H stretching vibrations from its methylene (B1212753) (CH₂) groups, which are expected below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring is a key diagnostic band, typically appearing in the 3400-3200 cm⁻¹ region in the IR spectrum. The position and shape of this band can be influenced by hydrogen bonding. The CH₂ scissoring, twisting, and wagging modes of the piperidine ring will populate the 1450-1200 cm⁻¹ region.

Methyl Group and Linkage Vibrations: The methyl group attached to the pyridine ring will exhibit symmetric and asymmetric stretching vibrations around 2980 cm⁻¹ and 2870 cm⁻¹, respectively. researchgate.net The C-N stretching vibration linking the pyridine and piperidine rings is expected in the 1300-1200 cm⁻¹ region. researchgate.net

A hypothetical summary of the prominent IR and Raman bands for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Moiety |

| N-H Stretch | 3350 (broad) | 3350 (weak) | Piperidine |

| Aromatic C-H Stretch | 3080-3020 (multiple bands) | 3080-3020 (strong) | Pyridine |

| Aliphatic C-H Stretch | 2960-2850 (strong, multiple) | 2960-2850 (strong, multiple) | Piperidine, Methyl |

| C=C, C=N Ring Stretch | 1600, 1580, 1470, 1430 | 1600, 1580 (strong) | Pyridine |

| CH₂ Scissoring | 1450 | 1450 | Piperidine |

| N-H Bend | 1550 (medium) | - | Piperidine |

| C-N Stretch (Py-Pip) | ~1250 | ~1250 | Linkage |

| Ring Breathing | - | ~1000 (strong) | Pyridine |

This table is illustrative and based on data from similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide invaluable information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair or boat) and its orientation relative to the pyridine ring.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a subject of significant interest in crystal engineering. mdpi.comacs.org The pyridine nitrogen and the piperidine N-H group in this compound are prime sites for forming hydrogen-bonded synthons with co-former molecules, such as dicarboxylic acids or other pharmaceutical ingredients. mdpi.comacs.org

The study of co-crystals of related pyridine derivatives has shown the prevalence of robust heterosynthons, such as the acid-pyridine hydrogen bond. acs.org In the case of this compound, co-crystallization with a dicarboxylic acid could lead to the formation of a salt or a co-crystal, depending on the pKa difference between the components. mdpi.com The resulting crystal packing would be governed by a combination of strong hydrogen bonds and weaker interactions like C-H···π and π-π stacking. mdpi.com

A hypothetical crystallographic data table for a co-crystal of this compound with a dicarboxylic acid is presented below to illustrate the type of information obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365 |

| Z | 4 |

| Hydrogen Bond (N-H···O) (Å) | 2.85 |

| Hydrogen Bond (O-H···N) (Å) | 2.70 |

This table contains hypothetical data for illustrative purposes.

The analysis of the crystal structure would reveal the supramolecular architecture, which is crucial for understanding the physicochemical properties of the solid state, such as solubility and stability. rsc.org

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of this compound

This compound possesses a chiral center at the C2 position of the piperidine ring, and therefore exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for distinguishing between these enantiomers and determining their absolute configuration and conformational preferences in solution. acs.orgnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com An electronic transition in a chiral molecule will exhibit a CD signal, which can be positive or negative, resulting in a CD spectrum. The sign and magnitude of the CD bands are highly sensitive to the three-dimensional structure of the molecule. nih.gov For this compound, the π→π* transitions of the pyridine chromophore are expected to be the most significant contributors to the CD spectrum in the UV region. The interaction of this chromophore with the chiral piperidine moiety will induce a CD signal. The sign of the Cotton effect, which is the characteristic shape of the CD band near an absorption maximum, can often be correlated with the absolute configuration of the chiral center. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD curve displays the specific rotation as a function of wavelength. The curve exhibits a plain curve in regions where the molecule does not absorb light and shows a Cotton effect in the vicinity of an absorption band. libretexts.org The sign of the Cotton effect in ORD is directly related to that in CD and can similarly be used to deduce stereochemical information. slideshare.netkud.ac.in

The enantiomeric purity of a sample of this compound can be determined by comparing its measured optical rotation to that of the pure enantiomer. The table below presents hypothetical chiroptical data for the enantiomers of this compound.

| Enantiomer | Specific Rotation [α]D (hypothetical) | CD (λmax, nm) (hypothetical) |

| (R)-2-Methyl-5-(piperidin-2-yl)pyridine | +25.0 (c=1, MeOH) | + (265), - (220) |

| (S)-2-Methyl-5-(piperidin-2-yl)pyridine | -25.0 (c=1, MeOH) | - (265), + (220) |

This table contains hypothetical data for illustrative purposes.

The study of the chiroptical properties of chiral pyridine-containing macrocycles and complexes has demonstrated the power of these techniques in elucidating solution-state structures and binding events. acs.orgrsc.org Similar approaches could be applied to study the conformational dynamics and intermolecular interactions of the enantiomers of this compound.

Computational and Theoretical Chemistry Studies of 2 Methyl 5 Piperidin 2 Yl Pyridine

Molecular Docking Studies of 2-Methyl-5-(piperidin-2-yl)pyridine with Biological Macromolecules

Binding Affinity Predictions and Hotspot Analysis

Detailed binding affinity predictions and hotspot analyses for this compound are not extensively available in the public domain. However, the principles of these computational techniques can be applied to understand its potential interactions with various biological targets.

Binding affinity prediction is a computational method used to estimate the strength of the interaction between a ligand, such as this compound, and a protein. This is often achieved through molecular docking simulations, where the compound is virtually placed into the binding site of a target protein. The resulting poses are then scored based on a variety of factors, including electrostatic and van der Waals interactions, to predict the binding energy. For a molecule like this compound, with its pyridine (B92270) and piperidine (B6355638) rings, key interactions would likely involve hydrogen bonding via the nitrogen atoms and hydrophobic interactions with nonpolar residues in the binding pocket.

Hotspot analysis is a computational technique that identifies key residues within a protein's binding site that contribute most significantly to the binding energy. By mapping these "hotspots," researchers can understand which interactions are critical for ligand binding. For this compound, a hotspot analysis would likely reveal key amino acid residues that can form hydrogen bonds with the pyridine or piperidine nitrogen atoms or engage in pi-stacking interactions with the pyridine ring.

While specific data for this compound is not available, studies on analogous structures with piperidine and pyridine rings have demonstrated the utility of these methods. For instance, molecular docking studies on other piperidine-containing compounds have successfully predicted their binding modes and affinities for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for a series of analogs of this compound are not readily found in the literature, the methodology is widely applied to similar classes of compounds. researchgate.netnih.gov

A hypothetical QSAR study on analogs of this compound would involve synthesizing a library of related molecules with variations in substituents on the pyridine and piperidine rings. The biological activity of these analogs would be determined experimentally, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a model that correlates these descriptors with the observed activity. researchgate.net

Such a model could reveal important structural features for activity. For example, it might show that electron-withdrawing groups on the pyridine ring increase activity, or that the stereochemistry of the piperidine ring is crucial. A study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase highlighted the potential of such analogs as inhibitors and demonstrated how QSAR models can support the rational design of new agents. researchgate.net

A reliable QSAR model for pyridine derivatives was developed to design and determine ADMET properties and perform molecular docking for treating cervical cancer. chemrevlett.com Another study focused on a series of alkyl amide functionalized trifluoromethyl substituted furo/thieno pyridine derivatives, where 3D-QSAR models were applied to develop them as potential anticancer inhibitors. chemrevlett.com

The general process for developing a QSAR model is as follows:

Data Set Preparation: A series of analogs with known biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog.

Model Building: A statistical method is used to build a model correlating descriptors with activity.

Model Validation: The model is rigorously tested for its predictive ability using internal and external validation techniques.

The insights gained from such a QSAR model would be invaluable for designing more potent and selective analogs of this compound for a specific therapeutic target.

In Silico Prediction of Absorption, Distribution, Metabolism (ADM), and Bioavailability (Preclinical focus)

The preclinical assessment of a drug candidate's Absorption, Distribution, and Metabolism (ADM) properties, along with its bioavailability, is critical for its development. In silico tools are increasingly used to predict these pharmacokinetic parameters early in the drug discovery process, helping to identify compounds with favorable profiles and flag those with potential liabilities. nih.govelsevierpure.comnih.govresearchgate.net

For this compound, a variety of computational models can be used to predict its ADM and bioavailability profile. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.

Absorption: Intestinal absorption is a key factor for orally administered drugs. In silico models can predict the likelihood of a compound being well-absorbed from the gastrointestinal tract. Based on the general characteristics of pyridine and piperidine-containing drugs, this compound is likely to exhibit moderate to good oral absorption. Predictions for similar small molecules often fall within an acceptable range for drug-likeness. alliedacademies.orgfrontiersin.orgalliedacademies.org

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross cell membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for drugs targeting the central nervous system. In silico models can predict the extent of plasma protein binding and whether a compound is likely to cross the BBB. For a compound like this compound, its relatively small size and moderate lipophilicity might suggest some ability to penetrate the BBB, a prediction that would need to be confirmed experimentally. alliedacademies.org

Metabolism: The metabolic fate of a drug is a major determinant of its half-life and potential for drug-drug interactions. In silico models can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. The pyridine and piperidine rings in this compound are potential sites for oxidation. The methyl group could also be a site of metabolism. Predicting the specific CYP isoforms involved is also possible with more advanced models.

Bioavailability: Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation. It is influenced by both absorption and first-pass metabolism. In silico models can provide an estimate of a compound's likely bioavailability. elsevierpure.comnih.govresearchgate.net

A summary of predicted ADM and bioavailability properties for a hypothetical compound with characteristics similar to this compound is presented in the table below. It is crucial to note that these are generalized predictions for a molecule of this class and actual experimental values may vary.

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal wall. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A significant fraction of the drug may be free to exert its pharmacological effect. |

| Blood-Brain Barrier Penetration | Possible | May be suitable for targeting the central nervous system, but could also lead to CNS side effects. |

| Metabolism | ||

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions. |

| Bioavailability | ||

| Oral Bioavailability | Moderate | A reasonable fraction of the drug is expected to reach systemic circulation after oral administration. |

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. However, they must be validated through in vitro and in vivo preclinical studies to obtain a definitive understanding of its behavior in a biological system. nih.gov

Pharmacological and Biological Investigations of 2 Methyl 5 Piperidin 2 Yl Pyridine Preclinical Focus

Receptor Binding and Functional Assays for Target Identification and Validation

Based on publicly available scientific literature and patent documents, there is currently no specific information regarding the direct interaction of 2-methyl-5-(piperidin-2-yl)pyridine with G Protein-Coupled Receptors (GPCRs), ion channels, or other neurotransmitter systems. The subsequent subsections reflect this lack of available data.

No preclinical data was found that specifically details the binding affinity or functional activity of this compound at serotonin (B10506) receptors or other GPCRs.

There is no available research from the search results that investigates the modulatory effects of this compound on P2X7 receptors or other ion channels.

No studies were identified that have profiled the activity of this compound within the dopaminergic system or other neurotransmitter systems.

Enzyme Inhibition and Activation Studies (e.g., EZH2, EZH1)

While specific data on the inhibition or activation of EZH2 or EZH1 by this compound is not available, extensive research has been conducted on derivatives of this compound, identifying them as potent inhibitors of histone deacetylase (HDAC) enzymes, particularly HDAC6. google.com

A patent for a series of heterocyclic compounds, which includes the this compound scaffold, details their HDAC inhibitory activity. google.com The research aimed to develop treatments for central nervous system diseases, including neurodegenerative conditions like Alzheimer's disease and progressive supranuclear palsy, by targeting HDACs. google.com

The inhibitory activity of several example compounds against HDAC6 was measured at a concentration of 10 µM. The results, presented as a percentage of inhibition, demonstrate significant activity for compounds containing the core scaffold. google.com

Table 1: HDAC6 Inhibitory Activity of Selected Compounds

| Example No. | HDAC6 Inhibitory Rate (%) at 10 µM |

|---|---|

| 189 | 100 |

| 219 | 100 |

| 249 | 100 |

Data sourced from patent WO2019027054A1. google.com

This demonstrates that the heterocyclic structure containing the this compound moiety is a key feature for potent HDAC6 inhibition. google.com

In Vitro Biological Activity Profiling of this compound

The biological activity of compounds containing the this compound structure has been further characterized through cell-based assays to confirm their pharmacological effects downstream of enzyme inhibition. google.com

The primary cell-based assay utilized to confirm the biological activity of these HDAC inhibitors was the measurement of tubulin acetylation. google.com HDAC6 is known to be a major tubulin deacetylase, and its inhibition is expected to lead to an increase in acetylated tubulin. One of the example compounds from the patent (Example 489) was shown to increase the relative tubulin acetylation level in a cellular context, confirming its on-target activity within a biological system. google.com

Additionally, the patent describes the use of a flow cytometry-based assay to measure H2AX phosphorylation levels, a marker for DNA damage, to assess the broader cellular effects of these compounds. google.com

Antimicrobial Activity Evaluation (Antibacterial, Antifungal)

No publicly available preclinical studies evaluating the direct antibacterial or antifungal activity of this compound were identified.

However, the broader class of pyridine (B92270) derivatives has been the subject of antimicrobial research. For instance, various synthesized pyridine-containing compounds have demonstrated a range of antibacterial and antifungal activities against pathogenic strains. Studies on certain pyridine-N-oxide derivatives have shown antimicrobial effects against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum. Similarly, some thiophene-pyridine compounds have exhibited antifungal activity, in some cases better than the standard Amphotericin B, against Aspergillus fumigates and Syncephalastrum racemosum. nih.gov Other research has explored mefloquine (B1676156) analogs containing a piperidine (B6355638) moiety, which have shown potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov It is important to note that these findings relate to structurally distinct molecules and cannot be extrapolated to this compound.

Anti-fibrosis Activity in Cellular Models

No preclinical studies on the anti-fibrotic activity of this compound in cellular models could be identified in the available literature.

Research into related structures has shown some promise in this area. For example, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). In that study, some of the synthesized compounds demonstrated better anti-fibrotic activities than the clinical drug Pirfenidone, effectively inhibiting the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium. nih.gov This highlights the potential for pyridine-containing structures to have anti-fibrotic effects, but specific data for this compound is lacking.

In Vivo Preclinical Studies in Animal Models

Neurobehavioral Studies in Rodents (e.g., Antidepressant Potential, Cognitive Function)

No specific in vivo preclinical studies detailing the neurobehavioral effects, such as antidepressant potential or impact on cognitive function, of this compound in rodent models have been publicly reported.

Target Engagement and Occupancy in Animal Brain Regions

There are no publicly available preclinical data on the specific target engagement and receptor occupancy of this compound in animal brain regions.

The concept of target engagement in living systems is often investigated using techniques like positron emission tomography (PET) with radiolabeled tracers or ex vivo analysis following administration of a chemical probe. nih.gov For instance, studies on the dual orexin (B13118510) receptor antagonist [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096) have demonstrated its in vivo activity in preclinical sleep models, implying target engagement in the brain. nih.gov Similarly, research on other novel kinase inhibitors with pyridine and piperidine motifs has involved in vivo pharmacokinetic studies in rodents to assess their drug-like properties, which is a critical step that follows initial target engagement confirmation. nih.govacs.orgacs.org Without specific studies on this compound, its potential to engage with specific targets in the central nervous system remains uncharacterized.

Pharmacokinetic Profiling in Animal Species (e.g., Metabolic Stability, Brain/Plasma Ratios, Protein Binding)

The pharmacokinetic profile of a compound is crucial for its development as a potential therapeutic agent. Studies on various piperidine and pyridine derivatives have explored key parameters such as metabolic stability, systemic exposure, and tissue distribution.

Metabolic Stability

The metabolic stability of compounds containing piperidine and pyridine rings has been assessed in various in vitro systems, such as liver microsomes and hepatocytes. For instance, a series of pyridyl-piperazinyl-piperidine derivatives were optimized for their metabolic profiles. researchgate.net Similarly, research on 2-aminoimidazo[4,5-b]pyridine-based antagonists focused on improving in vitro microsomal stability to generate orally available candidates. researchgate.net In one study, a disconnect was observed for some analogs between moderate to good in vitro metabolic stability and very high in vivo clearance, suggesting that in vitro assays may not always perfectly predict in vivo behavior. researchgate.net The metabolic fate of some compounds was determined to be the primary route of elimination, as indicated by low recovery of the unchanged compound in bile and urine. acs.org

In silico predictions for a novel set of piperidine derivatives suggested good absorption profiles. researchgate.net The metabolic stability of related heterocyclic structures has also been investigated, with some pyrrolo[3,4-c]pyridine derivatives showing satisfactory pharmacokinetic properties in mice. nih.gov

Brain/Plasma Ratios

The ability of a compound to cross the blood-brain barrier is a critical factor for agents targeting the central nervous system. In silico analysis of some novel piperidine derivatives indicated a potential to cross the blood-brain barrier. researchgate.net For the related compound methylphenidate, which features a benzylpiperidine structure, it is known to act on the central nervous system by inhibiting neurotransmitter reuptake. wikipedia.org

Protein Binding

The extent of plasma protein binding can significantly influence the free concentration of a drug and its pharmacological effect. For a series of pyrrolo[3,4-c]pyridine derivatives, the binding to mouse plasma protein was generally found to be moderate, at approximately 90% bound. nih.gov Methylphenidate, a compound with a piperidine moiety, exhibits low plasma protein binding of 10–33%. wikipedia.org

Interactive Table: Pharmacokinetic Parameters of Structurally Related Piperidine and Pyridine Derivatives in Animal Species

| Compound Class/Derivative | Animal Species | Parameter | Finding |

| Pyrrolo[3,4-c]pyridine derivatives | Mouse | Plasma Protein Binding | ~90% bound nih.gov |

| Pyrrolo[3,4-c]pyridine derivatives | Mouse | Bioavailability | Good oral bioavailability and plasma exposure nih.gov |

| Piperidine derivatives (in silico) | N/A | Blood-Brain Barrier | Predicted to cross the blood-brain barrier researchgate.net |

| Methylphenidate | Human | Plasma Protein Binding | 10-33% wikipedia.org |

| Methylphenidate | Human | Bioavailability | 11-52% (oral) wikipedia.org |

Activity in Animal Models of Disease (e.g., Pain, Neurodegenerative Models, excluding clinical relevance)

The therapeutic potential of compounds containing the 2-methylpyridine (B31789) and piperidine scaffolds has been explored in various preclinical animal models of disease, particularly in the areas of pain and neurodegeneration.

Activity in Pain Models

Derivatives containing the piperidine and pyridine cores have demonstrated analgesic properties in preclinical pain models. In a study investigating 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, where a piperidine group was replaced by an alkoxy group, the compounds exhibited potent analgesic activity in mice, as evaluated by the hot-plate and writhing tests. nih.gov The activity of these derivatives was found to be superior to the reference compound, acetylsalicylic acid. nih.gov

Furthermore, a high-throughput screening identified 4-phenylpyridin-2-yl-guanidine as an inhibitor of pro-inflammatory cytokine overproduction. nih.govdoi.org This compound and its rigid mimetic were subsequently shown to be active in a mouse model of neuropathic pain. nih.govdoi.org

Activity in Neurodegenerative Models

The potential utility of compounds with structural similarities to this compound has also been investigated in models of neurodegenerative disorders. For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-characterized mGluR5 antagonist, has been studied in the Fmr1 knock-out mouse model of Fragile X Syndrome, a genetic disorder with cognitive impairment and autistic features. frontiersin.org Treatment with MPEP in these mice resulted in a significant reduction in errors in the Hebb-Williams maze, suggesting a reversal of behavioral deficits. frontiersin.org MPEP-treated mice also showed less perseverative and impulsive behaviors. frontiersin.org Furthermore, MPEP treatment was found to reverse deficits in the post-synaptic density-95 (PSD-95) protein in these animals. frontiersin.org

In silico studies have also predicted that certain novel piperidine derivatives may have potential efficacy in the treatment of neurological disorders. researchgate.net

Interactive Table: Preclinical Efficacy of Structurally Related Piperidine and Pyridine Derivatives in Animal Models

| Compound/Derivative Class | Animal Model | Disease Model | Key Findings |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Mouse | Pain (Hot-plate and writhing tests) | Showed analgesic activity superior to acetylsalicylic acid. nih.gov |

| 4-phenylpyridin-2-yl-guanidine and its mimetic | Mouse | Neuropathic Pain | Demonstrated in vivo activity in a model of neuropathic pain. nih.govdoi.org |

| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | Fmr1 Knock-out Mouse | Fragile X Syndrome (Neurodevelopmental) | Reversed learning deficits, reduced perseverative behavior, and restored PSD-95 protein levels. frontiersin.org |

Structure Activity Relationship Sar Studies of 2 Methyl 5 Piperidin 2 Yl Pyridine Analogs

Impact of Pyridine (B92270) Ring Substituents on Biological Activity

The pyridine ring of 2-Methyl-5-(piperidin-2-yl)pyridine and its analogs is a key determinant of their biological activity, and modifications to this ring can significantly alter their pharmacological profile. Research has shown that the electronic properties and placement of substituents on the pyridine moiety are crucial for potency and selectivity.

For instance, the introduction of a methyl group at the 2-position of the pyridine ring has been shown to enhance the potency of certain kinase inhibitors. In a series of dual SIK2/SIK3 inhibitors, the addition of a methyl group to the pyridine ring resulted in a notable increase in activity. Similarly, an amino group at the same position also led to improved potency.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity

| Parent Scaffold | Substituent on Pyridine Ring | Position of Substituent | Observed Effect on Activity |

|---|---|---|---|

| Pyridine-based SIK2/SIK3 Inhibitor | Methyl | 2 | Potency gain |

| Pyridine-based SIK2/SIK3 Inhibitor | Amino | 2 | Potency gain |

| 9-(pyridin-2'-yl)-aminoacridine | Electron-withdrawing group | Various | Enhanced DNA binding |

Role of Piperidine (B6355638) Ring Substituents and Conformation

The piperidine ring and its substituents play a pivotal role in the molecular recognition and biological activity of this compound analogs. The conformation of the piperidine ring, which typically adopts a stable chair conformation, is a critical factor influencing how the molecule interacts with its biological target. bldpharm.com

In the development of salt-inducible kinase (SIK) inhibitors, the replacement of a pyrrolidine (B122466) ring with a piperidine ring resulted in a significant increase in activity. nih.gov This highlights the importance of the six-membered piperidine ring for optimal interaction with the target.

Substituents on the piperidine ring can also dramatically influence potency. For example, in a series of CXCR3 receptor antagonists, the introduction of a 2'(S)-ethylpiperazine moiety on the piperidine ring led to a compound with a human CXCR3 IC50 of 0.2 nM, demonstrating a pronounced effect of this substitution on receptor affinity. researchgate.net The nature and position of these substituents can modulate the compound's affinity and selectivity for its target.

Table 2: Role of Piperidine Ring Substituents and Conformation

| Parent Scaffold | Modification to Piperidine Moiety | Observed Effect on Activity |

|---|---|---|

| SIK inhibitor | Replacement of pyrrolidine with piperidine | 3-fold gain of activity on SIK2 |

| Pyridyl-piperazinyl-piperidine | Addition of a 2'(S)-ethylpiperazine moiety | High CXCR3 receptor affinity (IC50 = 0.2 nM) |

Significance of the Linkage between Pyridine and Piperidine Moieties

In the design of non-nucleoside HIV-1 reverse transcriptase inhibitors, a series of piperidine-linked pyridine analogues were developed. nih.gov These studies demonstrated that the linker plays a crucial role in the antiviral efficacy of the compounds. The optimal length and composition of the linker are essential for positioning the pyridine and piperidine moieties correctly within the binding pocket of the enzyme.

Variations in the linker, such as the introduction of amide bonds or other functional groups, can also impact the metabolic stability and pharmacokinetic properties of the compounds. For instance, the replacement of an amide linkage with small heterocycles has been explored as a strategy to minimize potential metabolite issues in CXCR3 antagonists. researchgate.net

Stereochemical Influences on Pharmacological Potency and Selectivity

Stereochemistry plays a profound role in the pharmacological activity of this compound analogs, with different stereoisomers often exhibiting significant differences in potency and selectivity. The chiral center at the 2-position of the piperidine ring is a key determinant of how these molecules interact with their biological targets.

The naturally occurring alkaloid anabasine, which has the (S)-configuration at the piperidine-2-position, is a well-known nicotinic acetylcholine (B1216132) receptor agonist. bldpharm.com The (S)-enantiomer generally displays higher potency compared to the (R)-enantiomer, highlighting the importance of this specific stereochemical arrangement for receptor binding and activation.

In a series of pyridyl-piperazinyl-piperidine derivatives developed as CXCR3 antagonists, the stereochemistry of a substituent on the piperazine (B1678402) ring was found to be critical. The analog with a 2'(S)-ethylpiperazine moiety showed significantly higher affinity for the human CXCR3 receptor, with an IC50 of 0.2 nM. researchgate.net This underscores the principle that specific stereoisomers are often required for optimal interaction with the target protein.

Rational Design Principles Derived from SAR for this compound Derivatives

The structure-activity relationship (SAR) data gathered for this compound and its analogs provide a robust foundation for the rational design of new and improved therapeutic agents. By understanding the key molecular features that govern biological activity, medicinal chemists can employ various strategies to optimize potency, selectivity, and pharmacokinetic properties.

One key design principle is scaffold hopping , where the core structure is modified to explore new chemical space while retaining key pharmacophoric elements. For example, replacing the pyridine ring with other heteroaromatic systems can lead to compounds with improved properties. nih.gov

Structure-based drug design is another powerful approach. When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs will bind. This allows for the design of molecules with optimized interactions with the target protein. nih.gov For example, docking calculations have been used to guide the synthesis of novel inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov

Furthermore, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules that fit the pharmacophore model.

By integrating these rational design principles with the empirical SAR data, it is possible to systematically optimize this compound derivatives to generate novel compounds with enhanced therapeutic potential.

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-Methyl-5-(piperidin-2-yl)pyridine, enabling its separation from impurities, related substances, and enantiomers. The selection of a specific chromatographic technique is contingent on the analytical objective, such as purity assessment, quantification, or chiral separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for determining the purity and concentration of this compound in research samples. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acid modifier, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape and retention for basic compounds like pyridines. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring exhibits strong absorbance in the UV region. A study on a similar compound, 5-Ethyl-2-methylpyridine, utilized a mobile phase of acetonitrile and water with phosphoric acid, which can be adapted for this analysis. ijsrst.com

A typical isocratic RP-HPLC method for the purity and quantification of this compound can be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.netsigmaaldrich.com

Table 1: Representative HPLC Parameters for Purity and Quantification

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a representative method; actual conditions may need optimization.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures, its volatile derivatives can be readily analyzed. Derivatization is a common strategy to increase the volatility and improve the chromatographic properties of polar compounds.

For instance, acylation or silylation of the secondary amine in the piperidine (B6355638) ring can produce more volatile derivatives suitable for GC analysis. The choice of derivatizing agent depends on the desired properties of the derivative and the analytical requirements. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. A study on the analysis of volatile impurities in pharmaceuticals, including pyridine, utilized both headspace and direct injection GC methods, which could be adapted for derivative analysis.

Table 2: Potential GC Parameters for Volatile Derivatives

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | FID or MS |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table outlines potential conditions that would require optimization for a specific derivative.

Chiral Chromatography for Enantiomeric Separation

This compound is a chiral compound, existing as two enantiomers, (R)- and (S)-2-Methyl-5-(piperidin-2-yl)pyridine. As enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance in research. Chiral chromatography is the most effective method for this purpose.

Chiral separation can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. The use of CSPs is more common and involves columns where a chiral selector is bonded to the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with pyridine and piperidine moieties. The selection of the appropriate CSP and mobile phase (often a mixture of alkanes and alcohols) is critical for achieving enantiomeric resolution. Both normal-phase and reversed-phase chiral chromatography can be explored. Supercritical Fluid Chromatography (SFC) with a chiral column can also be a powerful alternative for enantiomeric separation.

The development of a chiral separation method often involves screening a variety of CSPs and mobile phases to find the optimal conditions for baseline separation of the enantiomers.

Table 3: General Approach for Chiral Chromatography Method Development

| CSPs to Screen | Mobile Phase Systems to Screen |

| Cellulose-based (e.g., Chiralcel OD, OJ) | Hexane/Isopropanol, Hexane/Ethanol (B145695) |

| Amylose-based (e.g., Chiralpak AD, AS) | Methanol, Acetonitrile (for reversed-phase) |

| Macrocyclic glycopeptide-based | Polar-ionic, Polar-organic, Reversed-phase |

This table provides a general screening strategy for chiral method development.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyridine ring in this compound has a characteristic UV absorbance, making this technique suitable for its quantification in solutions of known composition.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound. For pyridine and its derivatives, the λmax is typically in the range of 250-270 nm. helixchrom.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, following the Beer-Lambert law. It is important to note that this method is less specific than chromatography, as any impurity that absorbs at the same wavelength will interfere with the measurement.

Application of Mass Spectrometry in Complex Biological Matrices (Non-human)

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for the detection and quantification of compounds in complex biological matrices. In non-human research applications, such as pharmacokinetic studies in rodents, LC-MS/MS is the gold standard for analyzing this compound in plasma, tissue homogenates, or other biological fluids.

The high selectivity and sensitivity of LC-MS/MS allow for the detection of the analyte at very low concentrations, even in the presence of a multitude of endogenous compounds. The method typically involves a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences and concentrate the analyte. An internal standard, often a stable isotope-labeled version of the analyte, is added to the sample to ensure accurate quantification.

The sample extract is then injected into the LC-MS/MS system. The analyte is separated from other components on an HPLC column and then ionized in the mass spectrometer source, typically using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective detection method minimizes interference from the biological matrix. For instance, studies on other alkaloids in complex matrices like food have heavily relied on LC-MS for detection and quantification.

Development of Robust Analytical Protocols for Research Sample Analysis

The development of a robust analytical protocol is essential for obtaining reliable and reproducible data in research applications. This involves a comprehensive method validation process to demonstrate that the analytical method is suitable for its intended purpose. The validation of an analytical method for this compound, whether it is an HPLC, GC, or LC-MS method, should be performed in accordance with established guidelines, such as those from the ICH. researchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a robust analytical protocol can be established for the routine analysis of this compound in research samples, ensuring the generation of high-quality and dependable data.

Future Perspectives and Research Challenges for 2 Methyl 5 Piperidin 2 Yl Pyridine

Emerging Synthetic Strategies for Complex Derivatives

The synthesis of 2-Methyl-5-(piperidin-2-yl)pyridine and its derivatives is pivotal for exploring their full potential. While classical synthetic routes exist, the focus is shifting towards more efficient, stereoselective, and diverse methodologies to generate libraries of complex analogs for structure-activity relationship (SAR) studies.

One promising approach involves the Negishi cross-coupling reaction, which has been successfully employed for the synthesis of methylated 2,2'-bipyridines. orgsyn.org This method offers a high-yield pathway for coupling pyridyl triflates with organozinc reagents, a strategy that could be adapted for the synthesis of the 2-methylpyridine (B31789) core of the target compound. orgsyn.org

Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, are gaining traction for the rapid assembly of complex heterocyclic structures. researchgate.net This strategy could potentially be employed to construct the imidazo[1,2-a]pyridine (B132010) fragment, which shares structural similarities with the pyridine (B92270) core of our compound of interest, and has been shown to produce compounds with a wide range of biological activities. researchgate.net

For the piperidine (B6355638) portion, catalytic hydrogenation of corresponding pyridine precursors is a common and effective method. For instance, the synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine involves a catalytic hydrogenation step to reduce a tetrahydropyridine (B1245486) intermediate. google.com This highlights a potential route for the stereoselective synthesis of the piperidin-2-yl moiety, which is crucial for biological activity.

Future synthetic endeavors will likely focus on:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position of the piperidine ring is critical, as different enantiomers often exhibit distinct pharmacological profiles.

Late-Stage Functionalization: Introducing functional groups at a late stage of the synthesis allows for the rapid generation of a diverse range of derivatives from a common intermediate.

Flow Chemistry: Utilizing microreactor technology can offer improved reaction control, safety, and scalability for the synthesis of these compounds.

Advanced Computational Approaches for Predictive Modeling

Computational modeling plays an indispensable role in modern drug discovery by providing insights into ligand-receptor interactions, predicting pharmacokinetic properties, and guiding the design of more potent and selective molecules. For this compound, several computational strategies can be envisioned.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives to various biological targets. For example, in the development of ERK5 inhibitors, structure-based optimization and molecular docking were instrumental in identifying highly potent compounds. nih.gov Similar approaches could be applied to explore the interactions of our target compound with kinases and other enzymes.